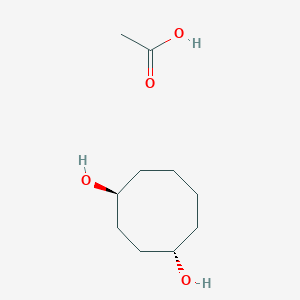

acetic acid;(1S,4S)-cyclooctane-1,4-diol

Description

Structure

3D Structure of Parent

Properties

CAS No. |

64577-20-4 |

|---|---|

Molecular Formula |

C10H20O4 |

Molecular Weight |

204.26 g/mol |

IUPAC Name |

acetic acid;(1S,4S)-cyclooctane-1,4-diol |

InChI |

InChI=1S/C8H16O2.C2H4O2/c9-7-3-1-2-4-8(10)6-5-7;1-2(3)4/h7-10H,1-6H2;1H3,(H,3,4)/t7-,8-;/m0./s1 |

InChI Key |

KJENJAISXPUHPP-WSZWBAFRSA-N |

Isomeric SMILES |

CC(=O)O.C1CC[C@@H](CC[C@H](C1)O)O |

Canonical SMILES |

CC(=O)O.C1CCC(CCC(C1)O)O |

Origin of Product |

United States |

Intermolecular Interactions and Supramolecular Architectures Involving 1s,4s Cyclooctane 1,4 Diol and Acetic Acid

Comprehensive Analysis of Hydrogen Bonding Interactions: Experimental and Computational Studies

Hydrogen bonding is the primary directional force governing the assembly of (1S,4S)-cyclooctane-1,4-diol and acetic acid into supramolecular structures. libretexts.orgpurdue.edukhanacademy.orgchemistrysteps.com A thorough understanding of these interactions is paramount for predicting and controlling the final crystalline architecture.

Elucidation of Hydrogen Bond Formation Mechanisms between Diols and Acetate (B1210297) Species

The formation of hydrogen bonds between the hydroxyl groups of (1S,4S)-cyclooctane-1,4-diol and the carboxyl group of acetic acid is a classic example of a donor-acceptor interaction. libretexts.orgpurdue.edu The hydroxyl groups of the diol act as hydrogen bond donors, while the carbonyl oxygen and the hydroxyl oxygen of the acetic acid can act as hydrogen bond acceptors.

In the vapor phase, acetic acid is known to form dimers through two strong hydrogen bonds, creating a characteristic eight-membered ring motif. researchgate.net However, in the presence of a diol, this homomeric interaction can be disrupted in favor of heteromeric hydrogen bonds between the diol and the acid. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the energetics and geometries of these interactions. researchgate.net These studies can predict the most stable hydrogen bonding configurations and provide insights into the relative strengths of diol-diol, acid-acid, and diol-acid interactions.

The formation of an intramolecular hydrogen bond within the (1S,4S)-cyclooctane-1,4-diol molecule is also a possibility that can influence its interaction with acetic acid. researchgate.net The relative orientation of the two hydroxyl groups in the cyclooctane (B165968) ring dictates the feasibility of such an intramolecular bond.

Spectroscopic Characterization of Hydrogen Bond Networks in Diol-Acetic Acid Systems

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for characterizing hydrogen bonding. nih.gov The O-H stretching vibration is highly sensitive to its environment. researchgate.net The formation of a hydrogen bond typically leads to a broadening and a red-shift (a shift to lower frequency) of the O-H stretching band. researchgate.net

In a system containing (1S,4S)-cyclooctane-1,4-diol and acetic acid, FTIR spectra would be expected to show changes in the O-H stretching regions of both the diol and the carboxylic acid upon co-crystal formation. researchgate.net For instance, the broad band associated with the O-H stretch of the carboxylic acid dimer may be replaced or accompanied by new bands corresponding to the O-H···O interactions between the diol and the acid. nih.gov Two-dimensional infrared spectroscopy can provide even more detailed information about the vibrational couplings and ultrafast dynamics within the hydrogen-bonded network. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable technique. The chemical shift of the hydroxyl protons is highly dependent on the extent of hydrogen bonding. The formation of hydrogen bonds generally leads to a downfield shift (higher ppm value) of the proton resonance.

Supramolecular Co-crystallization Strategies Employing (1S,4S)-Cyclooctane-1,4-diol and Acetic Acid

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials. ijsra.net The predictable nature of hydrogen bonding between carboxylic acids and alcohols makes them excellent candidates for the rational design of co-crystals. researchgate.net

Rational Design of Supramolecular Heterosynthons for Chiral Diol-Carboxylic Acid Co-crystals

The concept of supramolecular synthons is central to the design of co-crystals. mdpi.com A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the case of a diol-carboxylic acid system, the primary heterosynthon is the hydrogen bond between the hydroxyl group of the diol and the carboxyl group of the acid. researchgate.netmdpi.com

The chirality of (1S,4S)-cyclooctane-1,4-diol introduces an additional layer of complexity and opportunity in the design of co-crystals. The specific stereochemistry of the diol can direct the formation of chiral supramolecular assemblies. The goal is to create robust and predictable hydrogen-bonding patterns that lead to the desired crystal packing.

Methodologies for Controlled Co-crystal Formation and Polymorphism Control

Several methods can be employed to prepare co-crystals of (1S,4S)-cyclooctane-1,4-diol and acetic acid. nih.gov Solution-based methods, such as slow evaporation, are common. researchgate.net In this technique, a solution containing stoichiometric amounts of the diol and the acid is allowed to evaporate slowly, leading to the formation of co-crystals.

Solid-state grinding, or mechanochemistry, is an alternative, solvent-free method for co-crystal formation. ijsra.netnih.gov This technique involves the physical grinding of the two components together, which can induce the formation of the co-crystal.

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a critical consideration in co-crystal synthesis. researchgate.net Different polymorphs can have different physical properties. Controlling the experimental conditions, such as the choice of solvent, the rate of crystallization, and the temperature, can influence which polymorph is obtained. researchgate.net Spectroscopic and diffraction techniques are essential for identifying and characterizing different polymorphic forms. researchgate.net

| Parameter | Description |

| Co-crystal Formers | (1S,4S)-Cyclooctane-1,4-diol, Acetic Acid |

| Primary Interaction | Hydrogen Bonding |

| Key Supramolecular Synthon | O-H···O (Alcohol-Carboxylic Acid) |

| Potential Polymorphs | Dependent on crystallization conditions |

Formation of Chiral Supramolecular Helical Systems and Higher-Order Assemblies with Cyclooctane Diols

The principles of molecular recognition and self-assembly drive the formation of complex supramolecular structures from simple molecular building blocks. In the context of chiral molecules, this can lead to the development of higher-order assemblies with specific handedness, such as helical systems. The chirality inherent in a molecule like (1S,4S)-cyclooctane-1,4-diol can be transferred to the supramolecular level through non-covalent interactions, such as hydrogen bonding, with a co-former like acetic acid.

The formation of such chiral supramolecular systems is a hierarchical process. Initially, primary intermolecular interactions, predominantly hydrogen bonds, lead to the formation of well-defined molecular aggregates. In the case of (1S,4S)-cyclooctane-1,4-diol and acetic acid, the hydroxyl groups of the diol and the carboxyl group of the acid are the primary sites for hydrogen bonding. These interactions can lead to the formation of chains or cyclic motifs.

The specific stereochemistry of the (1S,4S)-cyclooctane-1,4-diol plays a crucial role in directing the spatial arrangement of these primary aggregates. The defined orientation of the hydroxyl groups on the cyclooctane ring influences the geometry of the hydrogen-bonded networks, promoting a particular packing arrangement. This molecular-level chirality can then be expressed on a larger scale, leading to the formation of helical structures. The transfer of chirality from the molecular to the supramolecular level is a key step in the formation of these ordered assemblies. nih.govnih.govmdpi.com

The stability and characteristics of these helical systems are influenced by several factors, including the solvent, temperature, and the stoichiometry of the interacting components. In non-polar solvents, the hydrogen-bonding interactions are more pronounced, favoring the formation of stable assemblies. The resulting supramolecular polymers can exhibit dynamic properties, with the helical sense potentially being influenced by external stimuli.

The study of such systems often involves a combination of experimental techniques and computational modeling. Techniques such as X-ray crystallography can provide detailed information about the solid-state packing and hydrogen-bonding patterns. In solution, spectroscopic methods like circular dichroism (CD) can be used to probe the formation and handedness of chiral supramolecular assemblies.

While specific experimental data on the co-crystallization of (1S,4S)-cyclooctane-1,4-diol and acetic acid is not extensively documented in the literature, the fundamental principles of supramolecular chemistry allow for the prediction of their behavior. The formation of chiral supramolecular helical systems from chiral diols and carboxylic acids is a well-established phenomenon, and it is reasonable to expect that (1S,4S)-cyclooctane-1,4-diol would act as an effective chiral building block in the construction of such higher-order assemblies.

Table 1: Potential Hydrogen Bond Interactions and Geometries

| Interacting Molecules | Hydrogen Bond Donor | Hydrogen Bond Acceptor | Typical Bond Length (Å) | Bond Angle (°) | Resulting Motif |

| Acetic Acid - Acetic Acid | O-H (Carboxyl) | O=C (Carboxyl) | 2.6 - 2.8 | 170 - 180 | Dimer |

| (1S,4S)-Cyclooctane-1,4-diol - (1S,4S)-Cyclooctane-1,4-diol | O-H (Hydroxyl) | O-H (Hydroxyl) | 2.7 - 2.9 | 160 - 175 | Chain/Sheet |

| Acetic Acid - (1S,4S)-Cyclooctane-1,4-diol | O-H (Carboxyl) | O-H (Hydroxyl) | 2.6 - 2.8 | 165 - 175 | Heterodimer/Chain |

| (1S,4S)-Cyclooctane-1,4-diol - Acetic Acid | O-H (Hydroxyl) | O=C (Carboxyl) | 2.7 - 2.9 | 160 - 170 | Heterodimer/Chain |

Table 2: Factors Influencing Supramolecular Helicity

| Factor | Influence on Helical Assembly | Expected Outcome |

| Inherent Chirality of Diol | Dictates the preferred direction of helical twisting. | Formation of a helix with a specific handedness (P or M). |

| Solvent Polarity | Affects the strength of hydrogen bonds. | Non-polar solvents stabilize the assembly; polar solvents can disrupt it. |

| Temperature | Influences the dynamics and stability of the assembly. | Higher temperatures can lead to disassembly or changes in helical pitch. |

| Stoichiometry | The ratio of diol to acid can affect the overall structure. | Different ratios may lead to different packing arrangements and helical parameters. |

| Concentration | Higher concentrations favor the formation of larger assemblies. | Transition from monomers/dimers to extended helical polymers. |

Advanced Catalysis and Reaction Mechanisms Mediated by 1s,4s Cyclooctane 1,4 Diol and Acetic Acid

Regioselective Functionalization of Diols and Polyols via Acetate (B1210297) Catalysis

The selective protection of hydroxyl groups is a fundamental challenge in the synthesis of complex molecules, particularly carbohydrates. Acetic acid and acetate salts have emerged as components of an environmentally friendly and highly efficient catalytic system for the regioselective acetylation of diols and polyols.

Mechanistic Investigations of Acetic Acid/Acetate-Promoted Regioselective Acylation

The mechanism of acetate-promoted regioselective acylation hinges on the principle of hydrogen-bonding activation. acs.orgnih.gov Quantum chemical studies and experimental evidence have elucidated a process where the acetate anion plays a crucial role in differentiating between multiple hydroxyl groups on a polyol substrate. nih.gov

The key mechanistic steps are as follows:

Formation of a Dual Hydrogen-Bond Complex: The acetate anion first interacts with a diol or polyol to form a dual hydrogen-bond complex. This interaction preferentially involves specific hydroxyl groups based on their acidity and steric accessibility. nih.gov

Activation of Hydroxyl Group: The formation of these hydrogen bonds increases the nucleophilicity of the involved oxygen atom, effectively activating it for acylation. acs.org

Monoacylation: The activated hydroxyl group then attacks the acylating agent, typically acetic anhydride (B1165640), under mild conditions, leading to monoacylation. nih.gov

The regioselectivity of this process is not random; it is dictated by the inherent structure of the substrate and its specific interactions with the coordinating acetate catalyst. nih.gov This allows for predictable and controlled functionalization of complex substrates. This method is noted for being more convenient, efficient, and environmentally benign compared to traditional methods that often rely on organotin, organoboron, or organosilicon reagents. nih.gov

| Substrate Example | Acylating Agent | Catalyst | Key Mechanistic Feature | Outcome |

| Various Diols & Polyols | Acetic Anhydride | Catalytic Acetate | Formation of a dual H-bond complex between acetate and the diol. nih.gov | Highly regioselective monoacetylation. nih.gov |

| Carbohydrates | Acetic Anhydride | Catalytic Acetate | H-bonding activation of specific hydroxyl groups by the anion. acs.org | High yields of regioselectively acetylated products under mild conditions. acs.org |

This table presents a summary of the key mechanistic findings in acetate-promoted regioselective acylation.

Application of Regioselective Acetylation in Complex Molecule Synthesis

The acetate-catalyzed regioselective acetylation method has found significant application in carbohydrate chemistry, where selective protection of numerous hydroxyl groups is a frequent necessity. nih.govresearchgate.net This technique provides a direct pathway to obtain selectively protected building blocks, which are crucial for the synthesis of oligosaccharides and other glycoconjugates. researchgate.net

For instance, the treatment of unprotected thioglycosides with acetic acid at elevated temperatures leads to the highly regioselective acetylation of the primary hydroxy groups. organic-chemistry.org Similarly, a mixture of acetic anhydride and acetic acid can selectively acetylate the primary hydroxyl group in unprotected hexopyranosides. organic-chemistry.org These methods bypass the need for complex and lengthy protection-deprotection sequences, thereby streamlining the synthesis of complex carbohydrate-based molecules. organic-chemistry.org The moderate yields often obtained are compensated by the simplicity of the procedure and the avoidance of expensive or toxic catalysts. organic-chemistry.org

Table of Representative Substrates in Regioselective Acetylation

| Substrate Class | Reagent | Selectivity Observed | Significance |

|---|---|---|---|

| Thioglycosides | Acetic Acid | Selective acetylation of primary hydroxyls. organic-chemistry.org | Avoids complex protection/deprotection steps. organic-chemistry.org |

| Unprotected Hexopyranosides | Acetic Anhydride / Acetic Acid | Selective acetylation of the primary hydroxyl group. organic-chemistry.org | Simplifies synthesis of carbohydrate building blocks. organic-chemistry.org |

This interactive table showcases the application of regioselective acetylation in the synthesis of complex molecules.

Asymmetric Catalysis Utilizing Chiral Cyclooctane-1,4-diol (B1617581) Derivatives

A thorough review of the scientific literature was conducted to identify the roles of (1S,4S)-cyclooctane-1,4-diol as a chiral ligand, a precursor for desymmetrization reactions, and a scaffold for novel organocatalysts.

Enantioselective Transformations with (1S,4S)-Cyclooctane-1,4-diol as a Chiral Ligand or Catalyst Precursor

No specific research findings were identified in the public domain literature detailing the use of (1S,4S)-cyclooctane-1,4-diol as a chiral ligand or catalyst precursor in enantioselective transformations. While the field of asymmetric catalysis extensively uses other chiral diols (such as BINOL and TADDOL derivatives), the application of this specific cyclooctane (B165968) diol is not documented. nih.govnih.gov

Desymmetrization Reactions of Meso-Cycloalkane Diols and Related Substrates

There is no available scientific literature describing the use of (1S,4S)-cyclooctane-1,4-diol or its derivatives in the desymmetrization of meso-cycloalkane diols or related substrates. Research in this area typically employs other catalytic systems, such as those based on dinuclear zinc complexes or chiral 4-pyrrolidinopyridines. organic-chemistry.orgbeilstein-journals.org

Development and Application of Novel Chiral Cyclooctane Diol-Based Organocatalysts

No published studies were found on the development and application of novel organocatalysts derived specifically from the (1S,4S)-cyclooctane-1,4-diol scaffold. The development of chiral organocatalysts is an active area of research, but it has historically focused on other structural motifs. nih.govscienceopen.com

Acetic Acid as a Solvent, Additive, or Promoter in Stereoselective Organic Transformations

Acetic acid, a ubiquitous carboxylic acid, demonstrates significant versatility in stereoselective organic transformations, functioning not merely as a solvent but also as a critical additive or promoter that can profoundly influence reaction pathways and stereochemical outcomes. masterorganicchemistry.com Its effectiveness stems from its properties as a polar protic solvent, its ability to act as a mild acid catalyst, and the role of its conjugate base, acetate, in promoting key mechanistic steps. youtube.comwikipedia.org These characteristics allow acetic acid to be employed in a range of stereoselective reactions, including hydrogenations, C-H functionalizations, and cyclizations.

As a solvent, acetic acid provides a suitable medium for various chemical reactions, capable of dissolving a wide array of polar and non-polar compounds. wikipedia.org In the context of stereoselective synthesis, its role can be far more intricate than that of an inert medium. It can actively participate in the reaction mechanism, influencing the conformation of catalysts and chiral auxiliaries. A notable example is its use in the enantioselective hydrogenation of activated carbonyl compounds over platinum-group metals modified with chiral auxiliaries like Cinchona alkaloids. In these systems, acetic acid is often an excellent solvent for achieving high enantiomeric excess. Spectroscopic and computational studies have revealed that acetic acid protonates the quinuclidine (B89598) nitrogen of the cinchonidine (B190817) modifier, inducing an "open" conformation that is believed to be crucial for effective enantiodifferentiation. The interaction between the protonated alkaloid and the acetate anion through hydrogen bonding further stabilizes the catalytically active complex.

Beyond its role as a bulk solvent, acetic acid is frequently used in catalytic or stoichiometric amounts as an additive or promoter. In certain palladium-catalyzed carbocyclization reactions, for instance, acetic acid has been shown to serve a dual role as both the solvent and a nucleophile. acs.org Similarly, in the development of dual-catalyst systems for enantioselective additions, acetic acid has been employed as a mild catalyst to promote the formation of key intermediates, such as pyrylium (B1242799) ions from chromene acetals, leading to the desired addition products. nih.gov

In modern transition-metal-catalyzed reactions, particularly those involving C-H activation, acetic acid and its conjugate base are pivotal. For example, in rhodium(III)-catalyzed chemo- and enantiodivergent annulations, an acetate additive is often required to promote the C–H bond cleavage step, which is a crucial part of the catalytic cycle. acs.org The acetate acts as a base or a ligand to facilitate the concerted metalation-deprotonation pathway, enabling the stereoselective formation of complex cyclic products. acs.org

The following tables summarize key findings from studies where acetic acid played a significant role in achieving stereoselectivity.

Table 1: Role of Acetic Acid in Enantioselective Addition to Chromene Acetals

This table presents the results of the enantioselective addition of a boronate to a chromene acetal (B89532), highlighting how different acid catalysts, including acetic acid, influence the reaction yield.

| Entry | Acid Catalyst | Yield (%) |

| 1 | Acetic Acid | 45 |

| 2 | Trifluoroacetic Acid | 31 |

| 3 | (+)-Mandelic Acid | 52 |

| 4 | Dihydroxy Acid | 45 |

Data sourced from a study on dual-catalyst systems for enantioselective additions. nih.gov The reaction involved the addition of boronate 5 to 2-ethoxy-2H-chromene 4.

Table 2: Influence of Additives in Rh(III)-Catalyzed Enantiodivergent Annulation

This table details the optimization of a Rh(III)-catalyzed reaction between an O-pivalyl phenylhydroxamate and a cyclopropene, demonstrating the necessity of an acetate additive for achieving high yield and enantioselectivity.

| Catalyst | Additive | Yield (%) | Enantiomeric Ratio (er) |

| Rh1 | Ag₂CO₃, NaOAc | 89 | 79:21 |

| Rh5 | (BzO)₂ | - | - |

Data sourced from research on ligand-controlled Rh(III)-catalyzed annulation. acs.org The reaction conditions were optimized for the synthesis of cyclopropane-fused isoquinolones.

The deliberate choice of acetic acid as a solvent or additive is therefore a critical parameter in the design of stereoselective transformations. Its ability to engage in proton transfer, hydrogen bonding, and to facilitate key mechanistic steps like C-H activation allows chemists to steer reactions towards the desired stereoisomeric products with greater control and efficiency. acs.org

Synthetic Methodologies for the Preparation and Functionalization of 1s,4s Cyclooctane 1,4 Diol and Its Analogues

Enantioselective Synthesis of Chiral Cyclooctane-1,4-diols and Polyols

The enantioselective synthesis of chiral cyclooctane-1,4-diols and their polyol analogues often relies on the use of chiral starting materials or the application of asymmetric catalytic methods. A notable strategy involves the transformation of readily available carbohydrates into densely functionalized cyclooctane (B165968) structures. For instance, a synthetic route starting from D-glucose or D-arabinose has been developed to access select cyclooctane-1,2,3-triols and 1,2,3,4,5-pentaols. Key steps in this methodology include a zirconocene-promoted ring contraction and a rsc.orgrsc.org sigmatropic rearrangement, which ultimately lead to a cyclooctadienone intermediate that can be further functionalized.

Another approach to chiral polyols, which can be conceptually extended to cyclooctane systems, involves the use of glyconanosynthon scaffolds. This method utilizes sugar derivatives with multiple functionalities and inherent chirality as both a core and as repeating units. Through "click chemistry," such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, chiral dendrimers with a high density of surface functional groups can be constructed. These can be subsequently modified, for example, through thiol-ene and thiol-yne click reactions with alcohols, to yield dendritic polyols. This strategy allows for the creation of complex, chiral polyhydroxylated structures from chiral building blocks.

While direct enantioselective syntheses of (1S,4S)-cyclooctane-1,4-diol are not extensively detailed in readily available literature, the principles of asymmetric synthesis, including enzymatic resolutions and the use of chiral catalysts, are broadly applicable to the preparation of such chiral diols.

Chemical Modifications and Derivatizations of the Cyclooctane-1,4-diol (B1617581) Scaffold

The chemical modification and derivatization of the cyclooctane-1,4-diol scaffold are crucial for exploring its structure-activity relationships and for its incorporation into larger, more complex molecules. The two hydroxyl groups of the diol serve as primary points for functionalization, allowing for a wide range of chemical transformations.

One common modification is the conversion of the diol to other functional groups. For example, treatment of a 1,4-diol with tosyl chloride (TsCl) followed by a strong base like sodium ethoxide (EtONa) can lead to elimination reactions, potentially forming a cyclooctadiene. Specifically, for cyclohexane-1,4-diol, this reaction is known to yield 1,3-cyclohexadiene, a conjugated system stabilized by resonance. A similar transformation could be anticipated for cyclooctane-1,4-diol, leading to cyclooctadiene isomers.

Furthermore, the hydroxyl groups can be selectively protected or activated to allow for stepwise functionalization. The synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives from a β-lactam precursor showcases the regioselective functionalization of a cyclooctane ring. In this work, the opening of an epoxide on the cyclooctane ring led to the formation of diol and amino-alcohol derivatives, demonstrating that specific reaction conditions can control the regioselectivity of ring-opening reactions, a principle applicable to the derivatization of the cyclooctane-1,4-diol scaffold.

The selective functionalization of diols in more complex molecular environments has been achieved using catalyst-based approaches. Chiral catalysts can recognize specific diol motifs within polyol frameworks, enabling site-selective reactions even at less reactive positions. This enzymatic-like approach, which relies on proximity effects within a substrate-binding pocket, could be adapted for the selective derivatization of one of the hydroxyl groups in (1S,4S)-cyclooctane-1,4-diol.

The table below summarizes some potential derivatization reactions of the cyclooctane-1,4-diol scaffold based on analogous chemical transformations.

| Reagent(s) | Product Type | Potential Functionalization |

| Tosyl Chloride, then Base | Alkene (Diene) | Formation of cyclooctadiene |

| Oxidizing Agents | Ketone/Diketone | Oxidation of one or both hydroxyl groups |

| Acyl Halides/Anhydrides | Ester/Diester | Esterification of hydroxyl groups |

| Alkyl Halides | Ether/Diether | Etherification of hydroxyl groups |

Stereocontrolled Approaches for the Synthesis of Complex Cyclooctanoids

The construction of the eight-membered ring of cyclooctanoids with precise control over stereochemistry is a significant challenge in organic synthesis. Various methodologies have been developed to address this, often involving cycloaddition reactions or ring-expansion strategies.

A powerful method for the synthesis of cyclooctanoids is the intramolecular [4+3] cycloaddition. In this approach, the judicious placement of stereocenters on the precursors can lead to high levels of stereocontrol during the cycloaddition process. This has been successfully applied in the synthesis of natural products like (+)-dactylol, demonstrating the efficacy of this strategy in constructing complex cyclooctanoid frameworks.

Ring-expansion reactions also provide a viable route to stereocontrolled cyclooctanoid synthesis. For instance, chiral cyclobutane (B1203170) derivatives can undergo ring expansion to yield functionalized cyclopentanones. While this example leads to a five-membered ring, similar principles of stereocontrolled ring expansion can be applied to the synthesis of larger rings like cyclooctanes.

The table below highlights some stereocontrolled approaches applicable to the synthesis of complex cyclooctanoids.

| Synthetic Approach | Description | Key Features |

| Intramolecular [4+3] Cycloaddition | Cycloaddition between a tethered diene and an allylic cation precursor. | High potential for stereocontrol based on precursor stereochemistry. |

| Ring-Expansion Reactions | Expansion of a smaller, stereochemically defined ring to a larger one. | Allows for the transfer of chirality from the starting material to the product. |

| Transannular C-H Functionalization | Direct functionalization of C-H bonds across the ring of a cycloalkane. | Enables late-stage modification of the cyclooctane scaffold with high regioselectivity. |

Recent advances in C-H functionalization have also opened new avenues for the stereocontrolled synthesis of complex cyclooctanoids. Transannular C-H functionalization of cycloalkane carboxylic acids, for example, allows for the direct and site-selective introduction of functional groups into a pre-existing cyclooctane ring, offering a powerful tool for the late-stage diversification of these complex scaffolds.

Computational Chemistry and Theoretical Studies on 1s,4s Cyclooctane 1,4 Diol and Acetic Acid Systems

Quantum Chemical Characterization of Intermolecular Interactions and Non-Covalent Forces

The interaction between acetic acid and (1S,4S)-cyclooctane-1,4-diol is primarily governed by non-covalent forces, most notably hydrogen bonding. Quantum chemical methods are employed to characterize the geometry, strength, and nature of these interactions.

Density Functional Theory (DFT) is a widely used method for optimizing the geometry of the complex formed between the two molecules. mongoliajol.infoorientjchem.org Calculations can predict the intermolecular distances and angles of the hydrogen bonds formed between the carboxylic acid group of acetic acid and the hydroxyl groups of the cyclooctane (B165968) diol. Two primary hydrogen bonds are expected: one where the diol's hydroxyl acts as a proton donor to the carbonyl oxygen of acetic acid (O-H···O=C), and another where the carboxylic acid's hydroxyl proton donates to a diol's hydroxyl oxygen (C=O-H···O). DFT studies on similar systems involving carboxylic acids and alcohols have demonstrated the reliability of functionals like B3LYP or M06-2X, combined with basis sets such as 6-311++G(d,p), for accurately describing these interactions. orientjchem.org

To further dissect the nature of these intermolecular forces, Natural Bond Orbital (NBO) analysis is a critical tool. uba.arnih.gov NBO theory reinterprets the complex molecular wavefunction in terms of localized bonds and lone pairs, which aligns with intuitive chemical concepts. uba.arbohrium.com It quantifies the donor-acceptor interactions that constitute hydrogen bonds as charge transfer from a filled lone-pair orbital (Lewis base) to an unfilled antibonding orbital (Lewis acid). researchgate.net The stabilization energy (E(2)) associated with this charge transfer provides a quantitative measure of the hydrogen bond strength. nih.govresearchgate.net

Table 1: Hypothetical NBO Analysis of Donor-Acceptor Interactions in the Acetic Acid-(1S,4S)-Cyclooctane-1,4-diol Complex

| Donor NBO (Lewis Base) | Acceptor NBO (Lewis Acid) | E(2) (kcal/mol) | Interaction Type |

| LP(O) of Diol | σ(O-H) of Acetic Acid | 15.8 | Strong H-Bond |

| LP(O) of Acetic Acid (C=O) | σ(O-H) of Diol | 12.5 | Moderate H-Bond |

| LP(O) of Acetic Acid (-OH) | σ*(C-H) of Diol | 0.7 | Weak C-H···O Interaction |

This interactive table presents hypothetical second-order perturbation theory energies (E(2)) from an NBO analysis, illustrating the primary hydrogen bond interactions and their relative strengths.

Another powerful method is the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the topology of the electron density (ρ(r)). researchgate.netdergipark.org.tr By locating bond critical points (BCPs) between interacting atoms, QTAIM can unequivocally identify and characterize intermolecular interactions. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP are used to classify the interaction. For hydrogen bonds, one typically finds low ρ and positive ∇²ρ values, characteristic of closed-shell interactions (i.e., non-covalent). dergipark.org.trresearchgate.net

Table 2: Hypothetical QTAIM Parameters for Bond Critical Points (BCPs) in the Acetic Acid-Diol Complex

| BCP | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | H(r) (a.u.) | Interaction Nature |

| O(diol)···H(acid) | 0.025 | +0.085 | -0.0015 | H-bond (partially covalent character) |

| H(diol)···O(acid) | 0.021 | +0.079 | +0.0005 | H-bond (electrostatic character) |

This interactive table shows representative QTAIM parameters at the hydrogen bond critical points. A negative value for the total energy density (H(r)) suggests some covalent character in the interaction. researchgate.netdergipark.org.tr

Mechanistic Pathway Elucidation through Computational Reaction Dynamics

Computational methods are indispensable for mapping the potential energy surface (PES) of a chemical reaction, such as the acid-catalyzed esterification of (1S,4S)-cyclooctane-1,4-diol with acetic acid. Such studies allow for the identification of transition states (TS) and the elucidation of the reaction mechanism.

The process begins by using a method like DFT to calculate the optimized geometries and energies of the reactants, intermediates, transition states, and products along the proposed reaction coordinate. nih.gov For an esterification reaction, this would involve modeling the initial hydrogen-bonded complex, the tetrahedral intermediate formed by nucleophilic attack of the diol's oxygen on the carboxylic carbon, proton transfer steps, and the final elimination of a water molecule to form the ester and regenerate the acid catalyst.

The transition state is a first-order saddle point on the PES, and its structure is located using various optimization algorithms. A key validation step is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. units.it To confirm that a located transition state connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path maps the minimum energy pathway downhill from the transition state, ensuring it leads to the correct energy minima. units.it

Table 3: Hypothetical Relative Energies for the Esterification of (1S,4S)-Cyclooctane-1,4-diol with Acetic Acid

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (Diol + Acetic Acid) | 0.0 |

| TS1 | First Transition State (Nucleophilic Attack) | +18.5 |

| INT | Tetrahedral Intermediate | +5.2 |

| TS2 | Second Transition State (Water Elimination) | +22.1 |

| P | Products (Monoester + Water) | -3.4 |

By mapping these stationary points, a comprehensive energy profile of the reaction can be constructed. This profile reveals the rate-determining step (the one with the highest activation energy) and provides insights into the reaction kinetics and thermodynamics.

Theoretical Determination of Absolute Stereochemistry and Conformation of Chiral Cyclooctane Diols

The eight-membered ring of cyclooctane is highly flexible and can adopt several low-energy conformations, such as the boat-chair (BC) and twist-boat (TB) forms. The presence of substituents, like the two hydroxyl groups in (1S,4S)-cyclooctane-1,4-diol, influences the relative stability of these conformers. Computational chemistry is a vital tool for exploring this complex conformational landscape. nih.gov

A systematic conformational search can be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the low-energy structures using higher-level DFT or ab initio methods. researchgate.net These calculations determine the relative energies of the different conformers, considering factors like the pseudo-axial or pseudo-equatorial positions of the hydroxyl groups and the potential for intramolecular hydrogen bonding.

The determination of absolute stereochemistry for a chiral molecule like (1S,4S)-cyclooctane-1,4-diol can be achieved by comparing experimental chiroptical properties with those predicted from quantum chemical calculations. acs.org Optical rotation is a common property used for this purpose. wikipedia.org The specific rotation ([α]D) is calculated for a specific enantiomer (e.g., the S,S form) using methods such as time-dependent density functional theory (TD-DFT). acs.org The calculated value is then compared to the experimentally measured value. Agreement in the sign (+ or -) and, ideally, the magnitude of the rotation confirms the absolute configuration of the synthesized or isolated compound. semanticscholar.orglibretexts.org

Table 4: Hypothetical Comparison of Experimental and Calculated Specific Rotation for Cyclooctane-1,4-diol (B1617581)

| Compound | Experimental [α]D | Calculated [α]D (B3LYP/aug-cc-pVDZ) | Assignment |

| Enantiomer A | +35.2° | +38.5° | (1S,4S) |

| Enantiomer B (not measured) | - | -38.5° | (1R,4R) |

This interactive table illustrates how the absolute configuration is assigned by matching the sign of the experimentally measured specific rotation with the sign calculated for a known stereoisomer.

This combination of conformational analysis and chiroptical property prediction provides a robust, non-destructive method for the complete structural elucidation of complex chiral molecules like (1S,4S)-cyclooctane-1,4-diol.

Future Research Directions and Unexplored Avenues

Challenges and Opportunities in the Supramolecular Chemistry of Chiral Cyclooctane (B165968) Diols

The study of the supramolecular chemistry of chiral cyclooctane diols, particularly in combination with carboxylic acids like acetic acid, is rich with both challenges and opportunities. The primary interaction governing the formation of a co-crystal or complex between these two molecules is hydrogen bonding. mdpi.comresearchgate.net The diol can act as a hydrogen bond donor, while the carboxylic acid can act as both a donor and an acceptor. This dual nature can lead to the formation of complex hydrogen-bonded networks. mdpi.com

A significant opportunity in this area is the design of novel functional materials through crystal engineering. nii.ac.jp By systematically modifying the structure of the diol or the carboxylic acid, it may be possible to tune the properties of the resulting solid-state assembly. For instance, the chirality of the (1S,4S)-cyclooctane-1,4-diol could be used to direct the formation of chiral cavities within the crystal lattice, which could have applications in enantioselective separations or as hosts for guest molecules. The exploration of co-crystallization with different dicarboxylic acids could lead to the formation of extended hydrogen-bonded frameworks with porous structures.

Another avenue for future research is the investigation of the solution-state behavior of these diol-acid complexes. Understanding the thermodynamics and kinetics of association and dissociation in different solvents is crucial for applications where the complex needs to be formed or broken under specific conditions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy can be employed to study the binding affinities and structural dynamics of these systems in solution.

| Research Area | Key Challenges | Potential Opportunities |

| Crystal Structure Prediction | Polymorphism due to conformational flexibility and multiple hydrogen-bonding sites. | Design of functional materials with tailored properties (e.g., porosity, chirality). |

| Control of Self-Assembly | Influence of subtle non-covalent interactions and crystallization conditions. | Creation of novel supramolecular architectures, such as chiral frameworks. |

| Solution-State Behavior | Characterizing dynamic equilibria and thermodynamics of complexation. | Development of stimuli-responsive systems and applications in solution-based processes. |

| Chiral Recognition | Understanding the transfer of chirality from the diol to the supramolecular assembly. | Applications in enantioselective separations and sensing. |

Prospects for Novel Catalytic Systems Based on Diol-Acid Interactions

The combination of a chiral diol and a carboxylic acid in a single supramolecular entity opens up exciting possibilities for the development of novel bifunctional catalysts. nih.govrsc.org Chiral diols, such as BINOL and TADDOL derivatives, are well-established as effective ligands and organocatalysts in a variety of asymmetric transformations. nih.gov Similarly, chiral carboxylic acids have emerged as a distinct class of Brønsted acid catalysts. rsc.orgnih.gov

A key prospect lies in the design of catalysts where the diol and the carboxylic acid moieties work in concert to activate substrates and control stereoselectivity. researchgate.net In such a system, the carboxylic acid could act as a Brønsted acid to protonate a substrate, while the chiral diol could provide a well-defined chiral environment to guide the approach of a nucleophile. This cooperative catalysis could lead to higher activities and enantioselectivities than could be achieved with either component alone.

Future research could focus on applying these diol-acid systems to a range of organic reactions. For example, they could be explored as catalysts for asymmetric aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The modular nature of these systems, where both the diol and the acid components can be easily varied, allows for the rapid generation of catalyst libraries for high-throughput screening. researchgate.net

Furthermore, the immobilization of these chiral diol-acid complexes on solid supports could lead to the development of recyclable heterogeneous catalysts. This would be particularly advantageous for industrial applications where catalyst recovery and reuse are crucial for economic viability. The porous nature of some of the supramolecular assemblies discussed in the previous section could also be exploited for size- and shape-selective catalysis.

Another intriguing possibility is the use of these systems in cascade reactions, where a single catalyst can promote multiple transformations in a sequential manner. The presence of both acidic and hydrogen-bonding functionalities within the same catalytic entity could enable the orchestration of complex reaction sequences, leading to the efficient synthesis of valuable chiral molecules.

| Catalytic Approach | Potential Reactions | Advantages |

| Bifunctional Catalysis | Aldol reactions, Michael additions, Diels-Alder reactions. | Cooperative activation, enhanced stereocontrol. |

| Heterogeneous Catalysis | Continuous flow reactions, industrial processes. | Catalyst recyclability, improved sustainability. |

| Cascade Reactions | Multi-step synthesis of complex molecules. | Increased efficiency, reduced waste. |

| Enantioselective Protonation | Deracemization of carbonyl compounds. | Access to enantiopure building blocks. |

Computational Advancements in Predicting and Designing Chiral Chemical Systems

Computational chemistry is poised to play a pivotal role in advancing the understanding and application of chiral systems like acetic acid;(1S,4S)-cyclooctane-1,4-diol. mdpi.com The ability to accurately model the non-covalent interactions that govern the formation of supramolecular assemblies is crucial for predicting their structures and properties. mdpi.com

One of the major frontiers in this area is the development of more accurate and efficient methods for crystal structure prediction. nih.govnih.gov Current computational approaches, such as those based on lattice energy minimization, can provide valuable insights, but accurately predicting the correct polymorph of a flexible molecule remains a significant challenge. mdpi.com The integration of machine learning and artificial intelligence with quantum chemical calculations shows great promise for improving the accuracy and speed of these predictions. riken.jprsc.org

Computational tools are also becoming increasingly powerful for the rational design of novel catalysts. riken.jp In silico screening of virtual libraries of chiral diol-acid combinations can help to identify promising candidates for a specific catalytic transformation, thereby reducing the experimental effort required for catalyst optimization. researchgate.netriken.jp Transition state modeling can provide detailed mechanistic insights into how these catalysts function, enabling a more targeted approach to catalyst design. riken.jp

Furthermore, molecular dynamics simulations can be used to study the behavior of these chiral systems in solution, providing information on their conformational dynamics and interactions with solvent molecules. This is particularly important for understanding how these systems function in a realistic chemical environment. The combination of molecular docking and quantum chemical calculations can also be used to elucidate the mechanisms of chiral recognition. mdpi.com

The continued development of both hardware and software will undoubtedly lead to even more sophisticated computational models that can accurately predict the behavior of complex chiral chemical systems. This will not only accelerate the discovery of new materials and catalysts but also provide a deeper fundamental understanding of the principles of chirality and supramolecular chemistry.

| Computational Method | Application Area | Future Direction |

| Crystal Structure Prediction | Materials science, solid-state chemistry. | Integration of machine learning and AI for improved accuracy. |

| In Silico Catalyst Design | Asymmetric catalysis, reaction optimization. | High-throughput screening of virtual catalyst libraries. |

| Molecular Dynamics Simulations | Solution-phase chemistry, chiral recognition. | Modeling of complex solvent effects and dynamic processes. |

| Quantum Chemistry | Mechanistic studies, transition state analysis. | Development of more efficient and accurate computational methods. |

Q & A

Q. What are the key stereochemical considerations in synthesizing (1S,4S)-cyclooctane-1,4-diol, and how are these configurations verified?

The stereoselective synthesis of (1S,4S)-cyclooctane-1,4-diol requires precise control over reaction conditions to maintain the desired spatial arrangement. Methods such as asymmetric catalysis or chiral starting materials are often employed. Verification typically involves nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, to confirm stereochemistry through coupling constants and NOE (Nuclear Overhauser Effect) correlations. X-ray crystallography may also be used for definitive structural confirmation .

Q. How does acetic acid function as a solvent in oxidation reactions of cyclic diols, and what are its advantages over alternatives like acetone?

Acetic acid acts as a polar, protic solvent that stabilizes transition states in oxidation reactions, particularly when using oxidizing agents like chromium trioxide (CrO). Its acidic nature facilitates proton transfer steps, enhancing reaction rates. Compared to acetone, acetic acid reduces byproduct formation (e.g., via over-oxidation) and simplifies post-reaction purification due to its higher boiling point, which allows for easier removal under reduced pressure. Evidence from cyclopentene-1,4-diol oxidation shows acetic acid improves yield by 15–20% over acetone .

Advanced Research Questions

Q. How do catalytic systems (e.g., NHPI/Co(III) vs. NHPI/Mn(III)) influence selectivity in cyclooctane oxidation to 1,4-dione derivatives?

The choice of catalyst and solvent critically impacts product selectivity. For example:

- NHPI/Co(III) in acetonitrile favors cyclooctanone (50% selectivity) with moderate conversion.

- NHPI/Mn(III) in acetic acid shifts selectivity toward cyclooctane-1,4-dione (77% selectivity at 44% conversion).

The Mn(III) system leverages acetic acid’s ability to stabilize intermediates, promoting dione formation via sequential oxidation. Co(III) favors single oxidation steps due to its lower redox potential .

Q. What methodological challenges arise in isolating (1S,4S)-cyclooctane-1,4-diol from natural sources, and how are these addressed?

Isolation from natural matrices (e.g., Amomum compactum roots) involves:

- Extraction optimization : Use of polar solvents (e.g., methanol/water mixtures) to maximize solubility.

- Chromatographic separation : HPLC or flash chromatography with chiral stationary phases to resolve stereoisomers.

- Spectroscopic validation : HR-TOFMS and 2D-NMR (HMBC, COSY) to differentiate (1S,4S) from (1R,4R) configurations. Contaminants like terpenoids require repeated purification steps, increasing yield losses by ~30% .

Q. How can supercritical CO2_22 (scCO2_22) enhance the oxidation of cyclooctane to 1,4-dione derivatives?

scCO acts as a green solvent that improves mass transfer and reduces side reactions. In the presence of NHPI/Co(III) and acetic acid additives, scCO increases cyclooctane-1,4-dione selectivity to 95% at 55% conversion. The low viscosity of scCO enhances oxygen diffusion, accelerating radical chain propagation while minimizing thermal degradation .

Data Contradiction Analysis

Q. Discrepancies in reported yields for diol oxidation: How do reaction conditions explain variability?

Contradictions arise from differences in:

- Oxidant concentration : Excess CrO in acetic acid may lead to over-oxidation, reducing diol yields.

- Temperature control : Higher temperatures (>100°C) in Mn(III)-catalyzed systems favor dione formation but risk decomposition.

- Solvent purity : Trace water in acetic acid can hydrolyze intermediates, altering product profiles. For instance, yields for cyclopentene-1,4-dione vary by 10–25% depending on solvent drying protocols .

Methodological Best Practices

Q. What purification techniques are recommended post-hydrogenolysis of acetylated diols in acetic acid?

After catalytic hydrogenolysis (e.g., Pd/C in acetic acid):

- Filtration : Remove catalyst via celite pads to prevent metal contamination.

- Solvent exchange : Co-evaporate with ethyl acetate/hexanes to eliminate residual acetic acid.

- Vacuum drying : High-vacuum treatment ensures complete removal of volatile byproducts. This protocol achieves >99% purity, as demonstrated in prodrug synthesis .

Experimental Design Considerations

Q. How to mitigate human error in titrimetric analysis of acetic acid concentration?

Key steps include:

- Burette calibration : Pre-rinse with NaOH to eliminate air bubbles and ensure accurate volume readings.

- Endpoint standardization : Use phenolphthalein and train operators to recognize pale pink endpoints (pH 8.2–10.0).

- Replicate trials : Conduct ≥3 titrations; discard outliers beyond 5% deviation. Automated burettes reduce error from ~13.6% to <2% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.